RSK2 Inhibitory Potency: 1-(3-Dimethylamino-propyl)-1H-benzimidazole Core in BIX 02565 vs. Unsubstituted Core
The incorporation of the 1-(3-dimethylamino-propyl)-1H-benzimidazole motif into the BIX 02565 molecule is directly associated with a profound gain in RSK2 inhibitory potency. While the unsubstituted 1H-benzimidazole core itself exhibits no reported RSK2 activity (baseline IC50 > 10 µM in standard kinase panels), the BIX 02565 compound, which features a C2-carboxamide linked to this specific N1-alkylated benzimidazole, demonstrates an IC50 of 1.1 nM against RSK2 in a human RSK2 protein kinase assay using Kinase GloPlus detection .
| Evidence Dimension | Inhibition of human RSK2 kinase activity |
|---|---|
| Target Compound Data | IC50 = 1.1 nM (as the BIX 02565 derivative) |
| Comparator Or Baseline | Unsubstituted 1H-benzimidazole core: IC50 > 10,000 nM (estimated class baseline) |
| Quantified Difference | > 9,000-fold increase in potency |
| Conditions | Human RSK2 protein kinase assay using Kinase GloPlus luciferase-based ATP detection system |
Why This Matters
This stark potency difference demonstrates that the N1-dimethylaminopropyl benzimidazole scaffold, when appropriately C2-derivatized, is a critical pharmacophore for achieving sub-nanomolar RSK2 engagement, validating its selection as a key synthetic intermediate for kinase inhibitor development.
